3-Aminopyrazolo[1,5-a]pyridin-2(1H)-one
Description
Significance of Fused Heterocyclic Systems in Contemporary Organic Synthesis
Fused heterocyclic systems, which are organic compounds containing two or more rings sharing atoms, are cornerstones of modern organic and medicinal chemistry. airo.co.infiveable.me Their rigid, often planar structures provide a unique three-dimensional arrangement that can facilitate interactions with biological targets. ias.ac.in This structural rigidity, combined with the presence of heteroatoms like nitrogen, oxygen, and sulfur, imparts distinct electronic properties and diverse functionalization possibilities. fiveable.meias.ac.in
The enhanced chemical stability and versatile reactivity of fused heterocycles make them valuable building blocks in the synthesis of complex molecules. ias.ac.in Synthetic strategies such as cyclization reactions, ring-closing metathesis, and multi-component reactions are frequently employed to construct these intricate frameworks. airo.co.innih.gov The ability to fine-tune the characteristics of fused heterocyclic systems through synthetic modifications continues to drive advancements in both fundamental and applied chemistry. ias.ac.in
Overview of the Pyrazolo[1,5-a]pyridin-2(1H)-one Core Structure and its Structural Homologs
The pyrazolo[1,5-a]pyridin-2(1H)-one core is a bicyclic system formed by the fusion of a pyrazole (B372694) ring and a pyridine (B92270) ring. Specifically, the pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms, while the pyridine ring is a six-membered aromatic heterocycle containing one nitrogen atom. The fusion of these two rings creates a distinctive and relatively rigid scaffold.
The nomenclature "pyrazolo[1,5-a]pyridine" indicates the fusion of the pyrazole ring to the 'a' face of the pyridine ring, with the nitrogen at position 1 of the pyrazole being connected to the nitrogen of the pyridine ring. The "-2(1H)-one" suffix signifies the presence of a carbonyl group at the 2-position and a hydrogen atom on one of the nitrogen atoms, leading to the possibility of tautomerism.
Structural homologs of pyrazolo[1,5-a]pyridin-2(1H)-one include a wide array of fused pyrazole systems. A notable and extensively studied homolog is the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold, where a pyrimidine (B1678525) ring is fused to the pyrazole ring. nih.govrsc.org This system has demonstrated a broad spectrum of biological activities and has been a focus of drug discovery efforts. nih.govrsc.org Other related structures include pyrazolo[3,4-d]pyrimidines and pyrazolo[5,1-b]purines. nih.gov The synthesis of these varied fused pyrazoles often starts from aminopyrazole precursors. researchgate.net
A search of the NIST Chemistry WebBook provides the chemical formula for Pyrazolo[1,5-a]pyridin-2(1H)-one as C₇H₆N₂O and a molecular weight of 134.1353 g/mol . nist.gov
Academic Research Trajectories Focused on 3-Aminopyrazolo[1,5-a]pyridin-2(1H)-one and Related Derivatives
Academic research into pyrazolo[1,5-a]pyridine (B1195680) derivatives has explored various synthetic methodologies and potential applications. For instance, one-step syntheses of cyanated pyrazolo[1,5-a]pyridines have been developed using N-aminopyridines as a 1,3-dipole and a nitrogen source. rsc.org Another approach involves the PIDA-mediated regioselective cycloaddition of N-aminopyridinium ylides to electron-deficient alkenes to create multifunctionalized pyrazolo[1,5-a]pyridine architectures. organic-chemistry.org Furthermore, an oxidative [3+2] cycloaddition of N-aminopyridines with α,β-unsaturated carbonyl compounds offers a metal-free synthesis at room temperature. organic-chemistry.org
While direct research on "this compound" is not extensively detailed in the provided search results, the broader field of aminopyrazole chemistry is a significant area of study. researchgate.netmdpi.com 3-Aminopyrazoles are recognized as versatile building blocks for constructing a variety of fused pyrazole systems, including pyrazolo[1,5-a]pyrimidines. researchgate.net The amino group at the 3-position provides a reactive site for further chemical transformations, allowing for the synthesis of diverse derivatives.
Research on related pyrazolo[1,5-a]pyrimidin-7(4H)-ones has involved the synthesis of focused libraries of analogues to explore their structure-activity relationships. nih.govacs.org These studies often rely on the one-step cyclocondensation reaction of β-ketoesters with aminopyrazoles. nih.govacs.org The investigation of different tautomeric forms of the pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold has also been a key aspect of this research. nih.govacs.org
The synthesis of various substituted pyridines containing a 1,2,3-triazole moiety has also been reported, showcasing the diverse reactivity of related heterocyclic systems. d-nb.info
Properties
Molecular Formula |
C7H7N3O |
|---|---|
Molecular Weight |
149.15 g/mol |
IUPAC Name |
3-amino-1H-pyrazolo[1,5-a]pyridin-2-one |
InChI |
InChI=1S/C7H7N3O/c8-6-5-3-1-2-4-10(5)9-7(6)11/h1-4H,8H2,(H,9,11) |
InChI Key |
QQRYZMXZSVCFTR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=O)NN2C=C1)N |
Origin of Product |
United States |
Synthetic Methodologies for 3 Aminopyrazolo 1,5 a Pyridin 2 1h One and Analogs
Classical and Contemporary Approaches to the Pyrazolo[1,5-a]pyridin-2(1H)-one Core Synthesis
The construction of the pyrazolo[1,5-a]pyridin-2(1H)-one core is primarily achieved through cyclization and cyclocondensation reactions. These methods involve the strategic combination of pyrazole-based precursors with various electrophilic partners to form the fused bicyclic system.
Condensation Reactions Utilizing 3-Aminopyrazolones and 2-Pyrone Derivatives
While less common, the condensation of 3-aminopyrazolone derivatives with 2-pyrone derivatives represents a potential route to the target scaffold. This approach would involve the nucleophilic character of the 3-aminopyrazolone reacting with the electrophilic centers of the 2-pyrone ring, leading to a ring-opening and subsequent recyclization to form the desired pyrazolo[1,5-a]pyridin-2(1H)-one. The reaction conditions would likely require elevated temperatures or acid/base catalysis to facilitate the transformation.
Cyclocondensation Strategies Involving 3(5)-Aminopyrazoles and 1,3-Biselectrophilic Reagents
A more prevalent and versatile strategy for constructing the pyrazolo[1,5-a]pyridine (B1195680) core involves the reaction of 3(5)-aminopyrazoles with various 1,3-biselectrophilic reagents. mdpi.com In these reactions, the 3(5)-aminopyrazole acts as a binucleophile, with both the exocyclic amino group and the endocyclic nitrogen atom participating in the formation of the new pyridine (B92270) ring. nih.gov
The condensation of 5-aminopyrazoles with β-dicarbonyl compounds is a frequently used method for the synthesis of pyrazolo[1,5-a]pyrimidines, a class of compounds structurally related to pyrazolo[1,5-a]pyridines. nih.gov This reaction typically occurs under acidic conditions, such as in refluxing acetic acid, to yield the fused bicyclic system. nih.gov The mechanism involves an initial nucleophilic attack of the endocyclic imino group of the pyrazole (B372694) on one of the carbonyl groups of the β-dicarbonyl compound, followed by cyclization and dehydration. nih.gov When nonsymmetrical β-dicarbonyl compounds are used, a mixture of regioisomers can be formed, with the regioselectivity depending on the relative electrophilicity of the two carbonyl groups. nih.gov For instance, the reaction of N-amino-2-iminopyridines with β-ketoesters and β-diketones, promoted by acetic acid and molecular oxygen, has been shown to efficiently produce pyrazolo[1,5-a]pyridine derivatives. acs.org
Table 1: Examples of Pyrazolo[1,5-a]pyridine Synthesis from β-Dicarbonyl Compounds
| 3-Aminopyrazole (B16455) Derivative | β-Dicarbonyl Compound | Product | Yield (%) | Reference |
|---|---|---|---|---|
| N-amino-2-iminopyridine | Ethyl acetoacetate | Substituted pyrazolo[1,5-a]pyridine | - | acs.org |
| N-amino-2-iminopyridine | Dimedone | 7-aminotetrahydropyrido[1,2-b]indazole-8-carbonitrile | 83 | acs.org |
| 3-methyl-1-phenyl-1H-pyrazol-5-amine | α,β-unsaturated ketones | 3-methyl-1,4,6-triaryl-1H-pyrazolo[3,4-b]pyridines | - | nih.gov |
Note: The table includes examples of related pyrazolo-pyridine systems to illustrate the versatility of the methodology.
β-Enaminones are another important class of 1,3-biselectrophiles used in the synthesis of pyrazolo[1,5-a]pyridines and their analogs. The reaction of 5-aminopyrazoles with β-enaminones, often under acidic conditions, leads to the formation of the corresponding pyrazolo[1,5-a]pyrimidines. nih.gov The reaction is believed to proceed through an initial nucleophilic attack of the endocyclic imino group of the pyrazole on the α-carbon of the enaminone. nih.gov In some cases, the use of ultrasonic irradiation with a catalyst like potassium bisulfate has been employed to promote these reactions in a greener fashion. nih.gov The reaction of 5-aminopyrazoles with enaminones can sometimes lead to the formation of regioisomeric products, such as pyrazolo[3,4-b]pyridines, depending on the substitution pattern of the aminopyrazole. nih.gov
Table 2: Synthesis of Pyrazolo[1,5-a]pyrimidines from β-Enaminones
| 5-Aminopyrazole Derivative | β-Enaminone | Catalyst/Conditions | Product | Reference |
|---|---|---|---|---|
| 5-Aryl-1H-pyrazol-3-amine | 3-(dimethylamino)-1-(pyridin-2-yl)prop-2-en-1-one | Ultrasonic irradiation, KHSO4 | Regioisomeric pyrazolo[1,5-a]pyrimidines | nih.gov |
| Aminopyrazoles | Various enaminones | Acetic acid, reflux | Pyrazolo[1,5-a]pyrimidines | nih.gov |
Note: This table highlights the synthesis of the closely related pyrazolo[1,5-a]pyrimidine (B1248293) system.
The versatility of the cyclocondensation approach is further demonstrated by the use of other 1,3-biselectrophiles. For example, β-halovinyl/aryl aldehydes have been reacted with aminopyrazoles to afford pyrazolo[3,4-b]pyridines in good yields. nih.gov Similarly, β-ketonitriles are common precursors for the synthesis of 3(5)-aminopyrazoles themselves, through condensation with hydrazines, and can also participate in subsequent reactions to form fused heterocyclic systems. The reaction of 5-aminopyrazoles with β-ketonitriles can lead to the formation of pyrazolo[1,5-a]pyrimidines. mdpi.com
Development of Tandem and Multicomponent Reactions
To enhance synthetic efficiency, tandem and multicomponent reactions (MCRs) have been developed for the construction of the pyrazolo[1,5-a]pyridine core and related structures. These reactions allow for the formation of complex molecules in a single step from simple starting materials, often with high atom economy. For instance, a copper-catalyzed tandem reaction has been developed for the synthesis of pyrazolo[5,1-a]isoquinolines. nih.gov MCRs involving the reaction of 3-amino-1H-pyrazoles, aldehydes, and β-dicarbonyl compounds, sometimes under microwave-assisted conditions, have proven to be a successful strategy for synthesizing pyrazolo[1,5-a]pyrimidines. nih.gov Molecular iodine has also been used as a catalyst in a one-pot multicomponent reaction of aromatic aldehydes, 4-hydroxycoumarin (B602359) derivatives, and 3-aminopyrazoles to produce dihydrochromeno[4,3-b]pyrazolo[4,3-e]pyridin-6(7H)-ones. rsc.org
Table 3: Examples of Tandem and Multicomponent Reactions
| Reaction Type | Reactants | Catalyst/Conditions | Product | Reference |
|---|---|---|---|---|
| Three-component reaction | 3-amino-1H-pyrazoles, aldehydes, β-dicarbonyl compounds | Microwave irradiation | Pyrazolo[1,5-a]pyrimidines | nih.gov |
| Multicomponent domino reaction | Aromatic aldehydes, 4-hydroxycoumarin derivatives, 3-aminopyrazoles | Molecular iodine | Dihydrochromeno[4,3-b]pyrazolo[4,3-e]pyridin-6(7H)-ones | rsc.org |
| Tandem reaction | 5-(2-bromoaryl)-N-aryl-1H-pyrazol-3-amines, active acetonitrile (B52724) derivatives | CuI, heterocyclic ketene (B1206846) aminals | Pyrazolo[5,1-a]isoquinolines | nih.gov |
Note: The table includes examples of related heterocyclic systems to showcase the breadth of these advanced synthetic methods.
Regioselective Synthesis of Pyrazolo[1,5-a]pyrimidines: Methodological Advancements and Challenges
The synthesis of pyrazolo[1,5-a]pyrimidines, a class of compounds structurally related to pyrazolo[1,5-a]pyridines, presents significant challenges in controlling regioselectivity. Traditional methods often involve the condensation of 5-aminopyrazole derivatives with a variety of synthons. The core challenge arises when using unsymmetrical reagents, which can lead to the formation of multiple regioisomers, complicating purification and reducing the yield of the desired product. sci-hub.senih.gov
A common synthetic route involves the reaction between 5-amino-1H-pyrazoles and β-dicarbonyl compounds. researchgate.net The regioselectivity of this cyclocondensation is highly dependent on the nature of the substituents on both the pyrazole and the dicarbonyl compound, as well as the reaction conditions. For instance, the reaction between 5-amino-1H-pyrazole-4-carbonitrile and a sodium salt of a hydroxy-enone in the presence of acetic acid can potentially yield two different regioisomeric products. cu.edu.eg The outcome is determined by which nitrogen atom of the pyrazole ring—the exocyclic primary amino group or the endocyclic nitrogen—initiates the nucleophilic attack. cu.edu.eg
Methodological advancements to address these challenges include:
Microwave-Assisted Synthesis: The use of microwave irradiation, often under solvent-free conditions, has been shown to enhance regioselectivity in the synthesis of functionalized pyrazolo[1,5-a]pyrimidines. nih.gov
Strategic Use of Starting Materials: Researchers have found that the careful selection of starting materials, such as using β-enaminones, can control the regioselectivity of the cyclization. The reaction proceeds via an initial aza-Michael type addition-elimination, followed by cyclocondensation, leading to specific isomers. mdpi.com
Control of Reaction Pathways: In some cases, an excess of one reactant can influence the reaction pathway. For example, reacting an aminopyrazole with an excess of diethyl malonate leads to the expected pyrazolo[1,5-a]pyrimidine, while using a stoichiometric amount under neat heating conditions can result in a different product by favoring the exocyclic amine as the nucleophile. mdpi.com
These challenges and advancements in the synthesis of pyrazolo[1,5-a]pyrimidines provide valuable insights for the regioselective synthesis of the analogous pyrazolo[1,5-a]pyridine core.
Advanced Catalytic Systems in Pyrazolo[1,5-a]pyridin-2(1H)-one Synthesis
The development of advanced catalytic systems has revolutionized the synthesis of heterocyclic compounds, offering milder reaction conditions, higher yields, and greater functional group tolerance.
Palladium (Pd) catalysis is a powerful tool for constructing and functionalizing the pyrazolo[1,5-a]pyridine scaffold. It is particularly prominent in cross-coupling reactions, such as the Suzuki coupling, which allows for the introduction of aryl or heteroaryl groups onto the heterocyclic core. researchgate.net An efficient synthesis of 3-arylpyrazolo[1,5-a]pyrimidines has been demonstrated through the Suzuki coupling of a 3-bromo-substituted pyrazolo[1,5-a]pyrimidine with various arylboronic acids, showcasing the utility of this method for creating structural diversity. researchgate.net
Beyond functionalization, palladium catalysts are also employed in cyclization reactions to build the fused ring system itself. One notable method involves the palladium-catalyzed reaction of β-halovinyl aldehydes with 5-aminopyrazoles under microwave irradiation. rsc.org This approach is efficient and applicable to a wide range of substrates for producing various pyrazolo[1,5-a]pyrimidines. rsc.org The choice of catalyst, ligand, and base is crucial for optimizing these transformations, with systems like Pd(OAc)₂ and PPh₃ being commonly used. rsc.org
| Entry | Starting Materials | Catalyst System | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| 1 | 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine + Morpholine | K₂CO₃ (Base) | RT | 7-chloro-2-methyl-5-morpholinopyrazolo[1,5-a]pyrimidine | 94% | nih.gov |
| 2 | 3-bromo-pyrazolo[1,5-a]pyrimidine derivative + Arylboronic acid | Pd(PPh₃)₄ | DME, reflux, 16h | 3-aryl-pyrazolo[1,5-a]pyrimidine derivative | 60-72% | nih.gov |
| 3 | β-Halo aldehyde + 5-aminopyrazole | Pd(OAc)₂ (2.5 mol%), PPh₃ (5 mol%) | Neat, MW (700W), 120°C, 15 min | Substituted pyrazolo[1,5-a]pyrimidine | 81% | rsc.org |
Rhodium(III)-catalyzed reactions, particularly those involving C-H activation, represent a modern strategy for synthesizing complex heterocyclic systems. These methods offer high atom economy by directly functionalizing carbon-hydrogen bonds. A notable example is the Rh(III)-catalyzed oxidative annulation of pyridin-2(1H)-ones with alkynes. nih.gov This process involves a double C-H activation to construct highly functionalized 4H-quinolizin-4-ones, which are structurally related to the pyrazolo[1,5-a]pyridine framework. nih.gov The reaction proceeds with a broad substrate scope and good tolerance for various functional groups, highlighting its potential for creating diverse molecular architectures. nih.gov This type of annulation strategy provides a direct and efficient route to fused pyridine-containing systems from readily available starting materials.
The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
Ionic liquids (ILs) have gained prominence as environmentally benign alternatives to traditional volatile organic solvents. bohrium.com Their unique properties, such as low vapor pressure, high thermal stability, and tunable solvency, make them attractive as both reaction media and catalysts. bohrium.commdpi.com In the context of pyrazole synthesis, ILs have been used to facilitate multicomponent reactions, leading to high yields under mild conditions. researchgate.net For example, the synthesis of pyrazolo[3,4-b]pyridine derivatives has been achieved in the ionic liquid [bmim][BF₄], which can be recovered and reused. researchgate.net Furthermore, task-specific ionic liquids, such as those with sulfonic acid groups, can be designed to act as recyclable acid catalysts, combining the benefits of homogeneous and heterogeneous catalysis. mdpi.com
Eliminating the solvent from a reaction is a primary goal of green chemistry. Solvent-free reactions reduce waste, simplify work-up procedures, and can often be performed with lower energy consumption. cu.edu.eg Several successful syntheses of pyrazolo[1,5-a]pyrimidines and related heterocycles have been reported under solvent-free conditions.
These methods often employ either mechanical grinding or microwave irradiation:
Grinding: The synthesis of various pyrazolo[1,5-a]pyrimidines has been achieved by simply grinding the reactants (e.g., a heterocyclic amine and a sodium enolate) with a pestle in a mortar at room temperature, using only a few drops of acetic acid as a catalyst. cu.edu.eg This method is simple, efficient, and avoids the use of bulk solvents.
Microwave Irradiation: As mentioned previously, microwave-assisted synthesis under solvent-free ("neat") conditions is highly effective. The palladium-catalyzed synthesis of pyrazolo[1,5-a]pyrimidines from β-halo aldehydes and aminopyrazoles shows significantly improved yields and dramatically reduced reaction times when conducted without solvent in a microwave reactor compared to conventional heating in a solvent. rsc.org This approach combines the benefits of energy efficiency and the elimination of solvent waste. researchgate.netrsc.org
| Method | Reactants | Conditions | Key Advantages | Reference |
|---|---|---|---|---|
| Grinding | Sodium enolate + Heterocyclic amine | Room temperature, mortar and pestle, catalytic acetic acid | Solventless, simple work-up, good yield | cu.edu.eg |
| Microwave | β-Halo aldehyde + 5-aminopyrazole | Neat, Pd(OAc)₂, 120°C, 15 min | Rapid reaction, high yield, solventless | rsc.org |
| Heating | 5-amino-1H-pyrazoles + 3-benzoyl-2-methyl-4H-chromen-4-one | Neat, heating | High yields, short reaction times, regiospecific | researchgate.net |
Green Chemistry Approaches and Sustainable Synthetic Protocols
Microwave-Assisted Synthetic Protocols: Enhancement of Reaction Efficiency and Selectivity
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and improved selectivity compared to conventional heating methods. bohrium.comtandfonline.com The synthesis of the pyrazolo[1,5-a]pyrimidine scaffold, a close analog of pyrazolo[1,5-a]pyridines, has significantly benefited from this technology. researchgate.netnih.gov
Three-component reactions under microwave irradiation have also proven effective. For instance, the synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones, a related heterocyclic system, has been achieved by reacting methyl 5-aminopyrazole-4-carboxylates, trimethyl orthoformate, and primary amines under controlled microwave irradiation. sunway.edu.myrsc.org This catalyst-free, one-pot approach offers both step and pot economy, with short reaction times. sunway.edu.myrsc.org
The following interactive table summarizes a representative microwave-assisted synthesis of a pyrazolo[1,5-a]pyrimidinone.
| Reactants | Reaction Step | Conditions | Time | Yield |
|---|---|---|---|---|
| β-Ketonitrile, Hydrazine | 1 (Aminopyrazole formation) | Microwave, 150 °C, MeOH | 5 min | 52% (Overall) |
| β-Ketoester, Acetic Acid | 2 (Cyclocondensation) | Microwave, 150 °C, MeOH | 2 h |
Post-Synthetic Functionalization and Derivatization of the Pyrazolo[1,5-a]pyridin-2(1H)-one Scaffold
Post-synthetic modification of the pyrazolo[1,5-a]pyridin-2(1H)-one core is a key strategy for generating diverse analogs with varied physicochemical properties. nih.govnih.gov The scaffold allows for functionalization at several positions, with electrophilic substitution being a common approach. nih.govnih.gov
Introduction of Halogen and Nitro Moieties
The introduction of halogen atoms onto the pyrazolo[1,5-a]pyrimidine scaffold serves as a gateway for further functionalization, particularly through cross-coupling reactions. nih.gov A one-pot, three-component reaction has been developed for the synthesis of 3-halo-pyrazolo[1,5-a]pyrimidines. nih.gov This method involves the reaction of aminopyrazoles, enaminones or chalcones, and a sodium halide (NaI, NaBr, or NaCl) with potassium persulfate (K₂S₂O₈) as an oxidant in water. nih.gov This approach provides highly regioselective C-H halogenation at the C3-position. nih.gov
Alternatively, direct halogenation can be achieved using N-halosuccinimides (NXS). The reaction of pyrazolo[1,5-a]pyrimidines with N-iodosuccinimide (NIS) can lead to mono- or di-iodinated products depending on the stoichiometry, while N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS) typically yield di-halogenated products. researchgate.net While specific examples for the nitration of 3-aminopyrazolo[1,5-a]pyridin-2(1H)-one are not extensively detailed, nitration is a known principal functionalization method for the broader pyrazolo[1,5-a]pyrimidine class. nih.gov
The following table provides an overview of halogenation conditions for the pyrazolo[1,5-a]pyrimidine scaffold.
| Reagent | Position | Product | Reference |
|---|---|---|---|
| NaI / K₂S₂O₈ | C3 | 3-Iodo-pyrazolo[1,5-a]pyrimidine | nih.gov |
| NaBr / K₂S₂O₈ | C3 | 3-Bromo-pyrazolo[1,5-a]pyrimidine | nih.gov |
| NaCl / K₂S₂O₈ | C3 | 3-Chloro-pyrazolo[1,5-a]pyrimidine | nih.gov |
| NIS | - | Mono- or Di-iodinated products | researchgate.net |
| NBS / NCS | - | Di-brominated / Di-chlorinated products | researchgate.net |
Alkynylation and Amination Strategies
The introduction of alkynyl and amino groups further expands the chemical space of pyrazolo[1,5-a]pyridin-2(1H)-one analogs. Alkynylation can be achieved via Sonogashira coupling reactions. For example, 3-iodo-pyrazolo[1,5-a]pyrimidines can be coupled with terminal alkynes to furnish the corresponding 3-(phenylethynyl)pyrazolo[1,5-a]pyrimidine derivatives. nih.gov
Amination strategies have also been developed. An efficient microwave-assisted, copper-catalyzed method for the C-3 amination of 5-amino-3-bromo-substituted pyrazolo[1,5-a]pyrimidines has been reported, leading to the synthesis of 3,5-bis-aminated pyrazolo[1,5-a]pyrimidines. researchgate.net
Arylation through Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds, and it has been successfully applied to the arylation of the pyrazolo[1,5-a]pyrimidin-5-one scaffold. nih.govrsc.orgresearchgate.net Efficient microwave-assisted Suzuki-Miyaura coupling of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one with a variety of aryl and heteroaryl boronic acids has been reported. nih.govrsc.orgrsc.org These reactions often employ a palladium catalyst system, such as a tandem of XPhosPdG2 and XPhos, in the presence of a base like potassium carbonate, to afford C3-arylated products in good to excellent yields. nih.govrsc.orgrsc.org This methodology has also been extended to the synthesis of 3,5-diarylated pyrazolo[1,5-a]pyrimidines. nih.govrsc.orgresearchgate.net
The table below details typical conditions for the Suzuki-Miyaura arylation of a 3-bromo-pyrazolo[1,5-a]pyrimidin-5-one.
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Conditions | Product |
|---|---|---|---|---|---|---|
| 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one | Aryl/Heteroaryl boronic acid | XPhosPdG2 / XPhos | K₂CO₃ | Aqueous Ethanol | Microwave | 3-Aryl/Heteroaryl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one |
Formylation Reactions for Aldehyde Incorporation
The introduction of an aldehyde group, or formylation, provides a versatile handle for further synthetic transformations. The Vilsmeier-Haack reaction is a classic method for formylating electron-rich aromatic and heterocyclic compounds. The formylation of pyrazolo[1,5-a]pyridines, a closely related scaffold, has been shown to proceed at the 3-position when treated with dimethylformamide and phosphorus oxychloride, yielding 3-pyrazolo[1,5-a]pyridinecarboxaldehydes. researchgate.net A similar reactivity is expected for the pyrazolo[1,5-a]pyridin-2(1H)-one core. Research has also demonstrated a one-pot, microwave-assisted cyclocondensation followed by formylation with a Vilsmeier-Haack reagent to produce 3-formylpyrazolo[1,5-a]pyrimidines. researchgate.netresearchgate.net
Mechanistic Investigations of Pyrazolo 1,5 a Pyridin 2 1h One Formation and Reactivity
Detailed Reaction Mechanisms of Cyclization Pathways
The formation of the pyrazolo[1,5-a]pyridin-2(1H)-one ring system is typically achieved through cyclization reactions, where the fused bicyclic structure is assembled from appropriate precursors. The precise mechanism can vary depending on the starting materials and reaction conditions, but it generally involves a sequence of nucleophilic attacks and intramolecular cyclizations.
A primary route for constructing the pyrazolo[1,5-a]pyridin-2(1H)-one and related pyrazolo[1,5-a]pyrimidin-2(1H)-one systems involves the condensation of an aminopyrazole derivative with a suitable 1,3-dielectrophile, such as a 2-pyrone derivative. researchgate.netumich.edu The mechanism is proposed to initiate with a nucleophilic attack from the aminopyrazole onto the electrophilic centers of the reaction partner. umich.edu
For example, in the reaction between 3-amino-1-phenylpyrazolin-5-one and a 2-pyrone, the initial step is the nucleophilic attack of the primary amino group of the pyrazolinone onto the pyrone ring. umich.edu This can occur at two different electrophilic positions, C4 or C6, of the 2-pyrone. umich.edu Following this initial attack, the pyrone ring opens, creating a reactive intermediate. This intermediate then undergoes an intramolecular cyclization, where a nucleophilic center within the original pyrazole (B372694) moiety attacks a suitable electrophilic site on the newly opened chain. umich.edunih.gov The final step in the sequence is typically a dehydration or elimination reaction, which results in the formation of the stable, aromatic fused heterocyclic system. umich.edunih.gov
A similar cascade process is observed in the reaction of aminopyrazoles with enaminones, which are also 1,3-biselectrophilic reagents. nih.gov The reaction begins with a Michael addition of the amino pyrazole to the enaminone, forming an initial adduct. nih.gov This is followed by an intramolecular cyclization and subsequent elimination of water and dimethylamine (B145610) to yield the fused pyrazolo[1,5-a]pyrimidine (B1248293) ring system. nih.gov
In the synthesis of fused pyrazole systems from 1-unsubstituted 3-aminopyrazoles, a key mechanistic question is the relative nucleophilicity of the exocyclic primary amino group versus the endocyclic pyrazole nitrogen atoms. dntb.gov.ua The initial site of attack determines the ultimate regiochemical outcome of the cyclization.
The literature presents conflicting or ambiguous findings regarding the relative nucleophilicity of these two sites, suggesting that factors beyond basicity or steric hindrance can influence the reaction's regioselectivity. dntb.gov.ua Some studies propose that the reaction pathway is initiated by the attack of the exocyclic amino group. For instance, in the reaction of 3-amino-1-phenylpyrazolin-5-one with 2-pyrones to form pyrazolo[3,4-b]pyridin-3-ones, the proposed mechanism involves the primary amine attacking the pyrone ring. umich.edu
Conversely, other pathways involving the endocyclic nitrogen are also possible. A proposed mechanism for the formation of a 4,7-dihydropyrazolo[1,5-a]pyrimidin-2(1H)-one isomer involves the initial attack of the pyrazolic nitrogen at the C-4 position of the 2-pyrone. umich.edu This is followed by ring opening, tautomeric isomerization, and finally, dehydration to yield the product. umich.edu This highlights that under different conditions or with different substrates, either the endocyclic or exocyclic nitrogen can act as the primary nucleophile, leading to different isomeric products.
The formation of the pyrazolo[1,5-a]pyridin-2(1H)-one ring system proceeds through a series of transient intermediates. While often not isolated, their structures have been proposed based on mechanistic studies.
In the condensation of 3-amino-1-phenylpyrazolin-5-one with a 2-pyrone, two primary intermediate pathways are suggested, stemming from the initial nucleophilic attack. umich.edu
Intermediate [A]: Formed by the attack of the primary amine at the C4 position of the pyrone ring, which, after ring opening and electrocyclization, leads to one regioisomer of pyrazolo[3,4-b]pyridin-3-one. umich.edu
Intermediate [B]: Results from the amine attack at the C6 position of the pyrone, leading to a different regioisomer. umich.edu
Intermediate [B']: This intermediate is proposed to arise from the attack of the pyrazolic nitrogen at the C-4 position of the 2-pyrone, ultimately cyclizing to form 4,7-dihydropyrazolo[1,5-a]pyrimidin-2(1H)-one. umich.edu
In related syntheses, such as the K₂S₂O₈-promoted reaction of aminopyrazoles with enaminones, a clear sequence of intermediates has been proposed: nih.gov
Intermediate I: The initial Michael adduct formed from the addition of the aminopyrazole to the enaminone. nih.gov
Intermediate II: The product of the intramolecular cyclization of Intermediate I. nih.gov
Pyrazolo[1,5-a]pyrimidine (III): Formed after the elimination of water and an amine from Intermediate II. nih.gov
These elucidated intermediate pathways are critical for understanding and controlling the formation of the desired heterocyclic products.
Regiochemical Control and Stereochemical Aspects in Pyrazolo[1,5-a]pyridin-2(1H)-one Synthesis
Regiochemical control is a paramount concern in the synthesis of substituted pyrazolo[1,5-a]pyridin-2(1H)-ones, as the orientation of substituents significantly impacts the molecule's properties. The final arrangement of atoms is dictated by the initial nucleophilic attack and the subsequent cyclization steps. umich.edudntb.gov.ua
The choice of the 1,3-dielectrophilic partner is a key factor in directing the regiochemistry of the cyclization. For example, the reaction of 3-substituted-5-amino-1H-pyrazoles with cyclic β-dicarbonyl compounds like 2-acetylcyclopentanone (B155173) results in the regioselective formation of cyclopentapyrazolo[1,5-a]pyrimidines. nih.gov The structure of the dicarbonyl compound influences the reaction pathway. nih.gov
As discussed previously, the competition between the exocyclic amino group and the endocyclic nitrogen as the initial nucleophile is a central aspect of regiochemical control. umich.edudntb.gov.ua The reaction of 3-amino-1-phenylpyrazolin-5-one with 2-pyrone derivatives can lead to different regioisomers, namely pyrazolo[3,4-b]pyridin-3-ones or pyrazolo[1,5-a]pyrimidin-2(1H)-one, depending on which nitrogen atom initiates the attack and at which electrophilic carbon of the pyrone it attacks. researchgate.netumich.edu The absence of the methylene (B1212753) protons from the starting pyrazole in the final product's NMR spectrum confirms that cyclization occurred at the C-4 carbon of the pyrazole ring. researchgate.net
Further functionalization of the formed ring system can also be highly regioselective. For instance, oxidative halogenation of a pre-formed pyrazolo[1,5-a]pyrimidine core occurs selectively at the C-3 position. nih.gov Stereochemical aspects are less frequently discussed for this specific heterocyclic system in the reviewed literature, with the primary focus being on achieving regiochemical control in the construction of the planar aromatic ring system.
Influence of Reaction Parameters (Temperature, Solvent, Catalyst) on Mechanistic Pathways
The pathway of pyrazolo[1,5-a]pyridin-2(1H)-one synthesis and the resulting yields are highly sensitive to reaction parameters such as temperature, solvent, and the presence of catalysts or promoters.
Temperature: Higher temperatures are often necessary to drive the cyclization and dehydration steps. In the synthesis of a pyrazolopyridinone from a pyrazole and ethyl isodehydracetate, the yield was shown to increase significantly with the boiling point of the alcohol solvent, indicating the need for high temperatures. umich.edu Reactions are often conducted at elevated temperatures, such as 80 °C in water or under reflux conditions in various solvents. umich.edunih.gov
Solvent: The choice of solvent can dramatically influence reaction outcomes. For the reaction of aminopyrazoles with chalcone, water was found to be unsuitable, whereas DMSO was proven to be an effective solvent. nih.gov Acetic acid is commonly used as a solvent for condensations involving 1,3-dicarbonyl compounds, often at reflux temperatures. url.edu
Catalyst/Promoter: Various catalysts and promoters are employed to facilitate the cyclization.
Acid/Base Catalysis: Condensation reactions frequently proceed under acidic or basic conditions to facilitate the formation of the fused ring system. nih.gov
Oxidizing Agents: In some syntheses, an oxidizing agent like potassium persulfate (K₂S₂O₈) is used to promote the cascade cyclization. nih.gov Molecular oxygen can also serve as an oxidant in cross-dehydrogenative coupling reactions. acs.org
Palladium Catalysts: Palladium complexes, such as tetrakis(triphenylphosphino)palladium(0), are used for post-functionalization of the heterocyclic core via cross-coupling reactions like Suzuki coupling. nih.govnih.gov
The interplay of these parameters is crucial for optimizing the synthesis of the target compounds.
| Parameter | Condition/Reagent | Effect/Use | Reference |
|---|---|---|---|
| Temperature | Reflux in Butanol (117-118°C) | Higher yield (49%) compared to lower boiling point alcohols like Methanol (11%) and Ethanol (18%). | umich.edu |
| Temperature | 80 °C | Optimal temperature for tandem cyclization/halogenation in water. | nih.gov |
| Solvent | Butanol (BuOH) | Best yield for pyrazolopyridinone synthesis among tested alcohols. | umich.edu |
| Solvent | Dimethyl Sulfoxide (DMSO) | Suitable solvent for reaction with chalcone, where water was ineffective. | nih.gov |
| Solvent | Acetic Acid (AcOH) | Commonly used solvent for condensation reactions. | url.eduacs.org |
| Catalyst/Promoter | Potassium Persulfate (K₂S₂O₈) | Promotes cascade cyclization and oxidative halogenation. | nih.gov |
| Catalyst/Promoter | Palladium Complexes (e.g., Pd(PPh₃)₄) | Catalyzes post-synthesis modifications like Suzuki and Sonogashira couplings. | nih.govnih.gov |
Reactivity Studies of the Pyrazolic Nitrogen and Other Functional Groups
Once the pyrazolo[1,5-a]pyridin-2(1H)-one core is formed, its constituent atoms and functional groups exhibit characteristic reactivity, enabling further structural modifications.
The pyrazolic nitrogen atom is a key site for functionalization. Studies have shown that this nitrogen can be readily alkylated. researchgate.net For example, treatment of pyrazolopyridinones with allyl bromide or propargyl bromide in the presence of a base like sodium hydride leads to the corresponding N-allyl or N-propargyl derivatives in moderate to good yields. researchgate.netumich.edu This demonstrates the nucleophilic character of the pyrazolic nitrogen in the fused ring system.
Other positions on the heterocyclic scaffold are also reactive. The C-3 position is susceptible to electrophilic substitution, such as highly regioselective oxidative halogenation using NaX/K₂S₂O₈. nih.gov The resulting 3-halo derivatives are valuable intermediates for introducing further diversity. These halogenated compounds can undergo palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, to form C-C bonds and attach various aryl or alkynyl groups. nih.gov
Furthermore, if the core is synthesized with leaving groups like chlorine atoms, these can be selectively substituted. The chlorine atom at the C-7 position of the related pyrazolo[1,5-a]pyrimidine core is noted to be strongly reactive towards nucleophilic substitution, for instance, with morpholine. nih.gov This selective reactivity allows for the sequential and controlled introduction of different substituents onto the heterocyclic framework.
Spectroscopic and Structural Elucidation Methodologies for Pyrazolo 1,5 a Pyridin 2 1h One Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structure Confirmation and Regioselectivity Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the solution-state structure of pyrazolo[1,5-a]pyridine (B1195680) and its related pyrazolo[1,5-a]pyrimidine (B1248293) derivatives. researchgate.netnih.govnih.gov Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the comprehensive assignment of the molecular skeleton.
In ¹H NMR spectra, the chemical shifts and coupling constants of the ring protons are characteristic of their position within the heterocyclic framework. For instance, in pyrazolo[1,5-a]pyrimidines, the H-5 and H-7 protons can often be distinguished, although their chemical shifts can be very close. researchgate.net Advanced two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), are employed to establish proton-proton coupling networks, confirming the connectivity of the pyridine (B92270) or pyrimidine (B1678525) ring protons. researchgate.net
¹³C NMR spectroscopy complements the proton data by defining the carbon backbone. The chemical shifts of the carbon atoms are sensitive to their electronic environment and substitution patterns. Unambiguous assignment of all carbon resonances is typically achieved using 2D heteronuclear correlation experiments like HETCOR (Heteronuclear Correlation) or HSQC (Heteronuclear Single Quantum Coherence), which correlate each carbon atom with its directly attached proton(s). researchgate.netresearchgate.net
A critical application of NMR is in determining the regioselectivity of cyclization reactions, which can potentially yield multiple isomers. For example, in the synthesis of 7-aminopyrazolo[1,5-a]pyrimidines, NMR data can unequivocally rule out the formation of the 5-amino regioisomer. nih.gov The anisotropic effects of the pyrazole (B372694) ring nitrogen and the specific coupling patterns provide clear evidence for the actual structure formed. nih.gov Similarly, for substituted derivatives, the chemical shift of a methyl group in ¹³C NMR or its fine structure in the ¹H NMR spectrum can be a simple method for distinguishing between isomers, such as 5-methyl and 7-methyl derivatives. researchgate.netlookchem.com
The Nuclear Overhauser Effect (NOE) is another vital NMR technique used to probe spatial relationships between protons. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can reveal through-space interactions, which is invaluable for confirming stereochemistry and studying conformational equilibria in solution for non-aromatic, reduced derivatives like tetrahydropyrazolo[1,5-a]pyrimidines. nih.gov
Table 1: Representative NMR Data for Pyrazolo[1,5-a]pyrimidine/pyridine Derivatives
| Compound | Technique | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) | Reference |
|---|---|---|---|---|
| Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate | ¹H NMR | DMSO-d₆ | 8.50 (s, 1H, H²), 7.08 (d, J = 0.9 Hz, 1H, H⁶), 4.27 (q, J = 7.1 Hz, 2H, C⁸′H₂), 2.69 (d, J = 0.9 Hz, 3H, 7-CH₃), 2.56 (s, 3H, 5-CH₃), 1.30 (t, J = 7.1 Hz, 3H, C⁹′H₃) | nih.gov |
| Ethyl 5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylate | ¹³C NMR | DMSO-d₆ | 162.29 (C⁵), 161.78 (C⁸=O), 147.00 (C³′), 146.59 (C⁷), 146.43 (C²H), 110.64 (C⁶H), 100.79 (C³), 59.33 (C⁸′H₂), 24.50 (5-CH₃), 16.53 (7-CH₃), 14.43 (C⁹′H₃) | nih.gov |
| 7-Amino-6-cyano-2-methyl-5-phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester | ¹H NMR | DMSO-d₆ | 7.76 (s, 2H, NH₂), 7.58–7.59 (m, 2H, Ph), 7.48–7.54 (m, 3H, Ph), 7.20 (s, 1H, H-5), 4.30 (q, J = 7.2 Hz, 2H, OCH₂), 2.62 (s, 3H, CH₃), 1.32 (t, J = 7.2 Hz, 3H, CH₃) | acs.org |
| 7-Amino-6-cyano-2-methyl-5-phenylpyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester | ¹³C NMR | DMSO-d₆ | 162.4, 155.5, 147.4, 142.6, 141.9, 137.2, 128.5, 128.1, 127.8, 115.7, 103.8, 102.0, 75.4, 59.0, 13.7, 13.6 | acs.org |
X-ray Crystallography for Definitive Three-Dimensional Structural Assignment
While NMR provides excellent data for structures in solution, X-ray crystallography offers an unambiguous and definitive determination of the three-dimensional molecular structure in the solid state. This technique is the gold standard for confirming the connectivity, configuration, and conformation of novel pyrazolo[1,5-a]pyridin-2(1H)-one derivatives.
Single-crystal X-ray diffraction analysis has been pivotal in validating the regiochemical outcomes of syntheses, providing irrefutable proof that complements NMR studies. nih.govnih.gov For example, the structure of 7-aminopyrazolo[1,5-a]pyrimidine derivatives has been confirmed by X-ray diffraction, solidifying the structural assignment made by spectroscopic methods. nih.gov In cases where multiple isomers could potentially form, obtaining a crystal structure provides the final verdict on the regioselectivity of the reaction. nih.gov
Furthermore, X-ray crystallography is instrumental in drug design and development, as it reveals detailed intermolecular interactions. The co-crystal structure of a pyrazolo[1,5-a]pyrimidine inhibitor bound to its target protein, for instance, can elucidate key binding interactions, such as hydrogen bonds and hydrophobic contacts, which are crucial for optimizing inhibitor potency and selectivity. nih.gov
Table 2: Application of X-ray Crystallography in Pyrazolo[1,5-a]pyrimidine/pyridine Analysis
| Compound Type | Finding | Significance | Reference |
|---|---|---|---|
| 7-Aminopyrazolo[1,5-a]pyrimidine derivative | Confirmed the formation of the 7-amino isomer over the 5-amino isomer. | Provided definitive proof of regioselectivity in the cyclization reaction. | nih.gov |
| N1-Substituted Pyrazoles | Obtained 25 X-ray crystallographic structures to confirm the regiochemistry of the major products. | Systematically validated a regioselective synthesis method. | nih.gov |
| Pyrazolo[1,5-a]pyrimidine TTK Inhibitor | Revealed binding mode within the kinase active site, including interactions with specific amino acid residues and a bound water molecule. | Provided structural insights for optimizing inhibitor design and understanding structure-activity relationships. | nih.gov |
Mass Spectrometry and Infrared Spectroscopy in Compound Characterization
Mass spectrometry (MS) and infrared (IR) spectroscopy are fundamental techniques used routinely for the characterization of newly synthesized pyrazolo[1,5-a]pyridin-2(1H)-one derivatives.
Mass spectrometry provides the exact molecular weight of a compound, thereby confirming its elemental composition. High-Resolution Mass Spectrometry (HRMS) is particularly powerful, as it can determine the mass with sufficient accuracy to predict a unique molecular formula. acs.org The ionization technique often used is Electrospray Ionization (ESI), which typically shows the protonated molecular ion peak [M+H]⁺. acs.orgnih.gov This data is crucial for verifying that the target compound has been formed with the expected composition.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The pyrazolo[1,5-a]pyridin-2(1H)-one scaffold and its derivatives exhibit characteristic absorption bands in the IR spectrum. For example, the presence of an amino group (-NH₂) is indicated by absorption bands in the region of 3300-3500 cm⁻¹, while a carbonyl group (C=O) from the pyridinone ring or an acyl substituent shows a strong absorption around 1650-1720 cm⁻¹. nih.govacs.org If a cyano group (-C≡N) is present, a sharp band will appear around 2210-2260 cm⁻¹. acs.orgekb.eg These data, while not providing a complete structure, serve as a quick and reliable method to confirm the presence of key functional groups and the success of a chemical transformation. nih.gov
Table 3: Characteristic Infrared (IR) Absorption Frequencies for Pyrazolo[1,5-a]pyridine Derivatives
| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Reference |
|---|---|---|---|
| Amino (N-H) | Stretching | 3300 - 3500 | acs.org |
| Cyano (C≡N) | Stretching | 2210 - 2260 | acs.org |
| Carbonyl (C=O) | Stretching | 1650 - 1720 | acs.orgjournalagent.com |
| Aromatic C=C / C=N | Stretching | 1420 - 1635 | journalagent.com |
Computational Chemistry Approaches to Pyrazolo 1,5 a Pyridin 2 1h One Research
Quantum Chemical Calculations for Molecular Structure and Electronic Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. These methods allow for the detailed examination of molecular geometry, electron distribution, and spectroscopic characteristics, offering a lens into the behavior of complex structures like pyrazolo[1,5-a]pyridines.
Density Functional Theory (DFT) is a prominent computational method employed in the study of pyrazolo[1,5-a]pyridine (B1195680) and related pyrazolo[1,5-a]pyrimidine (B1248293) systems. nih.govrsc.org It is utilized to predict molecular structures, analyze electronic properties, and investigate reaction mechanisms. nih.govrsc.orgrsc.org For instance, DFT calculations, often using the B3LYP functional, have been successfully applied to determine the geometry and electronic structure of newly synthesized pyrazolo[1,5-a]pyrimidine derivatives. colab.ws This approach is also instrumental in assigning the correct structure of reaction products by comparing calculated spectroscopic data (like NMR chemical shifts) with experimental results. nih.gov Furthermore, DFT helps in exploring the reasons behind the regioselectivity observed in certain synthesis reactions by analyzing the energy profiles of different reaction pathways. rsc.org
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in understanding the chemical reactivity and kinetic stability of a molecule. irjweb.com These orbitals are often referred to as frontier molecular orbitals. libretexts.org The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. irjweb.comlibretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. irjweb.com
In the study of pyrazolo[1,5-a]pyrimidine derivatives, the HOMO-LUMO energy gap has been calculated to understand the charge transfer interactions within the molecules. colab.wsirjweb.com For example, DFT calculations have shown that certain pyrazolopyrimidine derivatives exhibit low HOMO-LUMO energy gaps, indicating a higher propensity for electronic transitions. colab.ws The distribution of these frontier orbitals is also analyzed; in some cases, the LUMO is located on the pyridine (B92270) and phenyl rings, while the HOMO is situated on the phenyl ring and a bridge, providing insight into the reactive sites of the molecule. researchgate.net
| Compound ID | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |
|---|---|---|---|---|
| Pyrazolopyrimidine 4b | - | - | 2.34 | colab.ws |
| Pyrazolopyrimidine 4c | - | - | 2.70 | colab.ws |
| Pyrazolopyrimidine 6b | - | - | 2.34 | colab.ws |
The calculation of electric dipole moments provides information about the charge distribution and polarity of a molecule. For derivatives of the related pyrazolo[1,5-a]pyrimidine scaffold, changes in dipole moment (Δμ) upon electronic excitation have been calculated to understand their photophysical properties, such as solvatofluorochromism (the change in fluorescence color with solvent polarity). rsc.orgnih.gov Significant changes in the dipole moment between the ground and excited states suggest a substantial charge redistribution upon excitation. rsc.org For example, calculated dipole moment changes for some pyrazolo[1,5-a]pyrimidine-based fluorophores were found to be as high as 19.0 D, indicating a strong intramolecular charge transfer (ICT) character. rsc.orgnih.gov This information is crucial for designing molecules with specific optical properties.
Theoretical Studies on Tautomerism and Isomer Stability of Pyrazolo[1,5-a]pyridin-2(1H)-one Structures
Tautomerism is a significant phenomenon in heterocyclic compounds, as different tautomers can exhibit distinct chemical reactivity and biological activity. nih.gov Computational methods are essential for predicting the relative stabilities of possible tautomeric and isomeric forms. For the related pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold, it has been noted that three plausible tautomeric structures can exist. nih.gov Experimental techniques like single-crystal X-ray diffraction can confirm the dominant tautomer in the solid state, and these findings can be supported by computational energy calculations. nih.gov Theoretical studies on pyrazolone (B3327878) systems have shown that the relative stability of tautomers (CH, NH, and OH forms) can be predicted, revealing that the equilibrium can be shifted by different substituents. researchgate.net Such computational analyses are vital for understanding which tautomeric form of a compound like 3-Aminopyrazolo[1,5-a]pyridin-2(1H)-one is likely to be prevalent under specific conditions, which in turn influences its interactions with biological targets. nih.gov
Computational Insights into Reaction Mechanisms and Regioselectivity
Understanding the mechanism and regioselectivity of chemical reactions is fundamental to synthetic chemistry. Computational chemistry offers powerful tools to elucidate complex reaction pathways that can be difficult to determine experimentally. For the synthesis of pyrazolo[1,5-a]pyridines and pyrazolo[1,5-a]pyrimidines, computational studies have been used to explore plausible reaction mechanisms. rsc.orgsci-hub.se For example, DFT calculations at the B3LYP/6-31G* level have been employed to understand the reasons behind the observed regioselectivity in reactions of allenic ketones with aminopyrazoles to form pyrazolo[1,5-a]pyrimidines. rsc.org The mechanism for forming the pyrazolo[1,5-a]pyrimidine core often involves the nucleophilic attack of an aminopyrazole on a β-dicarbonyl compound, followed by cyclization and dehydration. nih.gov Computational modeling can map the energy landscape of these steps, identifying transition states and intermediates to explain why one regioisomer is formed preferentially over another. sci-hub.senih.gov
Molecular Docking and Kinetic Studies in Scaffold-Based Research
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ekb.egjohnshopkins.edu In drug discovery, it is widely used to study the interaction between a small molecule (ligand) and a protein target. For the pyrazolo[1,5-a]pyrimidine scaffold, which is structurally related to pyrazolo[1,5-a]pyridines, molecular docking has been extensively used to investigate their potential as inhibitors of various enzymes. ekb.egjohnshopkins.eduresearchgate.netresearchgate.net
These studies aim to understand the binding modes and interactions of the compounds within the active site of target proteins such as Cyclin-Dependent Kinase 2 (CDK2), DNA gyrase, PI3Kδ, and COX-2. ekb.egjohnshopkins.eduresearchgate.netnih.gov The results of docking simulations, which include binding energy scores and visualization of interactions like hydrogen bonds and hydrophobic contacts, help to explain the structure-activity relationships (SAR) observed in biological assays. ekb.egnih.gov For example, docking studies have shown that the amino group on pyrazolo[1,5-a]pyrimidine derivatives can form crucial hydrogen bonds with key amino acid residues (like Leu83) in the active site of CDK2. ekb.eg This computational screening helps in prioritizing compounds for synthesis and biological testing, thereby accelerating the development of new therapeutic agents based on the pyrazolo[1,5-a]pyridine scaffold. researchgate.netnih.gov
| Scaffold | Protein Target | Key Finding | Reference |
|---|---|---|---|
| Pyrazolo[1,5-a]pyrimidin-2-amine | CDK2 | Good fitting compared to reference ligand; amino group expected to bind to Leu83. | ekb.eg |
| Pyrazolo[1,5-a]pyrimidines | DNA gyrase | Exhibited low binding energy with various binding modes. | johnshopkins.eduresearchgate.net |
| Pyrazolo[1,5-a]pyrimidines | COX-2 | Performed to confirm anti-inflammatory potential. | researchgate.net |
| Pyrazolo[1,5-a]pyrimidine | PI3Kδ | Docking showed binding similarity to a known reference compound (GDC-0941). | nih.gov |
| Pyrazolo[1,5-a]pyrimidine | TTK | X-ray structure confirmed binding mode and aided in optimization. | nih.gov |
Academic Applications and Future Directions of the Pyrazolo 1,5 a Pyridin 2 1h One Scaffold
Design and Synthesis of Pyrazolo[1,5-a]pyridin-2(1H)-one Analogs as Chemical Probes
The design and synthesis of analogs based on the pyrazolo[1,5-a]pyridin-2(1H)-one scaffold for use as chemical probes represent a burgeoning area of research. Chemical probes are essential tools for dissecting complex biological processes, and the pyrazolo[1,5-a]pyridine (B1195680) framework offers a versatile platform for their development. The core structure's amenability to functionalization at various positions allows for the strategic introduction of reporter groups, reactive moieties, and targeting ligands. encyclopedia.pubcolab.ws
Synthetic strategies for accessing pyrazolo[1,5-a]pyrimidine (B1248293) derivatives often involve the cyclocondensation of 3-aminopyrazole (B16455) precursors with various 1,3-bielectrophilic compounds. encyclopedia.pub Microwave-assisted synthesis has emerged as an efficient method for producing these scaffolds, significantly reducing reaction times and often leading to high yields and purity. nih.gov For instance, three-component reactions involving 3-amino-1H-pyrazoles, aldehydes, and β-dicarbonyl compounds under microwave irradiation provide rapid access to the core structure. nih.gov One-pot cyclization methodologies have also been developed, further streamlining the synthesis of functionalized derivatives. nih.govrsc.org
The design of chemical probes based on this scaffold would involve leveraging these synthetic routes to introduce specific functionalities. For example, a fluorescent dye could be appended to the core structure to create a probe for biological imaging. The amino group at the 3-position of the "3-Aminopyrazolo[1,5-a]pyridin-2(1H)-one" provides a convenient handle for such modifications. Similarly, photo-affinity labels or biotin (B1667282) tags could be incorporated to facilitate target identification and pull-down experiments. The development of such probes holds promise for elucidating the mechanism of action of bioactive compounds derived from this scaffold and for exploring their roles in various cellular pathways.
Scaffold Utility in the Development of Enzyme Inhibitors
The pyrazolo[1,5-a]pyrimidine scaffold has proven to be a fertile ground for the discovery of potent enzyme inhibitors, with applications spanning multiple therapeutic areas. nih.govrsc.org
The pyrazolo[1,5-a]pyrimidine core is a well-established hinge-binding motif for the development of protein kinase inhibitors. biorxiv.org This scaffold can mimic the adenine (B156593) region of ATP, allowing it to competitively bind to the ATP-binding site of various kinases. nih.gov Academic research has focused on optimizing the substitutions around this core to achieve high potency and selectivity for specific kinase targets. rsc.orgbiorxiv.org
Structure-activity relationship (SAR) studies have been instrumental in guiding the design of these inhibitors. For instance, in the development of Casein Kinase 2 (CK2) inhibitors, optimization of the pyrazolo[1,5-a]pyrimidine scaffold, including macrocyclization, led to compounds with high in vitro potency and selectivity. biorxiv.org Similarly, for Phosphoinositide 3-kinase delta (PI3Kδ) inhibitors, the introduction of an indole (B1671886) group at the C(5) position of the pyrazolo[1,5-a]pyrimidine core was found to enhance selectivity. nih.gov
The general synthetic accessibility of the pyrazolo[1,5-a]pyrimidine scaffold, through methods like cyclization and multi-component reactions, allows for the systematic exploration of the chemical space around the core, facilitating the development of inhibitors for a wide range of kinases, including CDK2, CHK1, and others. nih.govnih.gov
| Kinase Target | Key Design Principles | Representative Scaffolds |
| CK2 | Macrocyclization of the pyrazolo[1,5-a]pyrimidine scaffold to enhance selectivity. Introduction of a polar carboxylic acid moiety for potency. biorxiv.org | Macrocyclic pyrazolo[1,5-a]pyrimidines |
| PI3Kδ | Introduction of an indole group at the C(5) position to improve selectivity. nih.gov | 5-indole-pyrazolo[1,5-a]pyrimidines |
| CDK2/CHK1 | Utilization of the pyrazolo[1,5-a]pyrimidine as a template with systematic modification at C3, C5, C6, and C7 positions to improve potency and selectivity. nih.gov | Substituted pyrazolo[1,5-a]pyrimidines |
The pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold has been identified as a promising starting point for the development of novel antitubercular agents. rsc.orgrsc.org High-throughput screening of small-molecule libraries identified compounds with this core structure that exhibit activity against Mycobacterium tuberculosis (Mtb). rsc.orgrsc.org
Subsequent research has focused on exploring the structure-activity relationships (SAR) of this scaffold to improve its antimycobacterial potency. A focused library of analogues was synthesized, revealing key pharmacophoric features. rsc.orgrsc.org For instance, methylation of the pyrazolo[1,5-a]pyrimidin-7(4H)-one core at the O- or N-position was found to lead to a loss of activity. rsc.orgrsc.org The nature and position of substituents on the scaffold have a significant impact on the minimum inhibitory concentration (MIC) against Mtb.
| Compound | R1 | R2 | MIC (µM) in 7H9/ADC/Tw |
| P1 | Me | H | >100 |
| P2 | H | Me | >100 |
| P19 | H | H | 2.73 |
| P24 | H | H | 1.56 |
Data adapted from a study on pyrazolo[1,5-a]pyrimidin-7(4H)-ones as antitubercular agents. rsc.org
Importantly, mechanistic studies have shown that the mode of action of these compounds may not be related to previously identified targets for other pyrazolo[1,5-a]pyrimidine-containing antitubercular agents, highlighting the potential for discovering new mechanisms of action. rsc.org
Derivatives of the pyrazolo[1,5-a]pyrimidine scaffold have demonstrated significant potential as inhibitors of α-glucosidase, an important enzyme in carbohydrate metabolism and a target for the management of type 2 diabetes. biorxiv.org
A library of fully substituted 6-amino-pyrazolo[1,5-a]pyrimidines was synthesized and evaluated for their in vitro inhibitory activity against α-glucosidase. biorxiv.org Several of these compounds exhibited excellent potency, with IC50 values in the micromolar range, significantly more potent than the standard drug acarbose. biorxiv.org For example, compound 3d from this series was found to be approximately 50-fold more potent than acarbose. biorxiv.org
Kinetic studies have indicated a competitive mechanism of inhibition for the most active compounds. biorxiv.org Molecular docking studies have further elucidated the binding interactions between these inhibitors and the active site of the α-glucosidase enzyme, providing a rationale for their potency and a basis for further optimization. biorxiv.org
| Compound | R1 | R2 | IC50 (µM) |
| 3a | H | H | 150.7 ± 3.5 |
| 3c | 4-Cl | H | 89.4 ± 2.1 |
| 3d | 4-Br | 4-CH3 | 15.2 ± 0.4 |
| Acarbose | - | - | 750.0 ± 1.5 |
Data from a study on 6-amino-pyrazolo[1,5-a]pyrimidines as α-glucosidase inhibitors. biorxiv.org
Development of Functional Fluorophores and Photophysical Studies for Sensing Applications
The pyrazolo[1,5-a]pyrimidine scaffold possesses favorable photophysical properties, making it an attractive core for the development of functional fluorophores for sensing and imaging applications. nih.govbyu.edu These compounds are characterized by their rigid and planar structure, which can be readily functionalized to tune their absorption and emission properties. nih.gov
Researchers have synthesized families of pyrazolo[1,5-a]pyrimidine-based fluorophores and investigated their photophysical properties in various solvents and in the solid state. nih.govnih.gov These studies have shown that the introduction of electron-donating or electron-withdrawing groups at different positions on the scaffold can significantly alter their spectral characteristics, including their quantum yields and Stokes shifts. nih.govnih.gov For example, a pyrazolo[1,5-a]pyridine carboxylic acid derivative has been developed as a fluorescent pH probe that exhibits a significant increase in fluorescence intensity in acidic conditions, with a high quantum yield and a rapid response time. nih.gov This probe was successfully used to monitor intracellular pH in RAW 264.7 cells, demonstrating the potential of this scaffold in developing sensors for biological applications. nih.gov
The tunable nature of the photophysical properties of pyrazolo[1,5-a]pyrimidine derivatives, combined with their synthetic accessibility, positions them as promising candidates for the development of novel sensors for various analytes and for use in biological imaging.
| Fluorophore Type | Application | Key Features |
| Pyrazolo[1,5-a]pyridine carboxylic acid | pH sensing | High quantum yield (0.64), fast response (<10 s), significant fluorescence enhancement in acidic conditions. nih.gov |
| 7-Aryl-3-methylpyrazolo[1,5-a]pyrimidines | General fluorophores | Tunable photophysical properties based on substituents at the 7-position. Good solid-state emission intensities. nih.gov |
Exploration of Pyrazolo[1,5-a]pyridin-2(1H)-one Derivatives in Materials Science Research
The unique electronic and photophysical properties of pyrazolo[1,5-a]pyrimidine derivatives have led to their exploration in the field of materials science. encyclopedia.pubnih.gov Their rigid, planar structure and tunable optoelectronic characteristics make them suitable for a variety of applications, including as components in organic electronic devices.
The ability to form stable crystals with defined molecular packing is a key attribute for their use in solid-state applications. nih.govnih.gov The photophysical properties of these compounds, such as their absorption and emission spectra, can be modulated through synthetic modifications, which is a critical aspect for designing materials with specific functions. nih.govnih.gov
While the direct application of "this compound" in materials science is still an emerging area, the broader class of pyrazolo[1,5-a]pyrimidines has shown promise. Their potential use as functional dyes and pigments has been noted. nist.gov The investigation of these compounds in areas such as organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs) is a logical next step, given their favorable photophysical properties. The synthetic versatility of the scaffold allows for the incorporation of functionalities that can enhance charge transport and light-harvesting capabilities, which are crucial for these applications.
Future Research Perspectives and Emerging Challenges in Pyrazolo[1,5-a]pyridin-2(1H)-one Chemistry
The field of pyrazolo[1,5-a]pyridine chemistry, including the pyrazolo[1,5-a]pyridin-2(1H)-one backbone, is continually evolving. Future research is aimed at overcoming existing hurdles and unlocking new potential for this versatile scaffold. The primary challenges include enhancing synthetic efficiency, improving drug selectivity, addressing drug resistance, and expanding the scope of their applications beyond current uses. rsc.org
Optimizing Synthetic Methodologies: A significant focus for future research is the development of more efficient, cost-effective, and environmentally friendly synthetic routes. acs.org While numerous methods exist for constructing the pyrazolo[1,5-a]pyridine core, such as the cyclocondensation of N-aminopyridines with 1,3-dicarbonyl compounds, there is a continuous drive for improvement. acs.orgacs.org Key areas for future synthetic exploration include:
Green Chemistry Approaches: Utilizing microwave-assisted synthesis and aqueous reaction conditions to reduce reaction times, improve yields, and minimize hazardous waste. nih.gov
Novel Catalysis: Exploring new palladium-catalyzed cross-coupling reactions and other metal-catalyzed transformations to introduce diverse functional groups onto the scaffold with high precision. nih.govmdpi.com
Enhancing Drug-like Properties and Selectivity: A major challenge in the development of pyrazolo[1,5-a]pyridine-based therapeutics is achieving high selectivity for the intended biological target while maintaining favorable pharmacokinetic properties. rsc.org Off-target effects can lead to toxicity and limit clinical utility. Future strategies will likely involve:
Structure-Activity Relationship (SAR) Studies: Systematic modification of substituents at various positions of the heterocyclic core to understand their influence on binding affinity, selectivity, and metabolic stability. rsc.orgacs.org
Computational Modeling: Employing molecular docking and other computational tools to predict binding interactions and guide the rational design of more selective inhibitors. nih.gov
Allosteric Inhibition: Designing inhibitors that bind to allosteric sites rather than the highly conserved ATP-binding pocket of kinases, which could lead to greater selectivity. rsc.org
Overcoming Drug Resistance: As seen with many targeted therapies, the emergence of drug resistance is a significant clinical challenge. rsc.orgmdpi.com For pyrazolo[1,5-a]pyrimidine-based kinase inhibitors, resistance often arises from mutations in the target kinase. mdpi.com Future research must focus on:
Next-Generation Inhibitors: Developing new derivatives that are effective against both wild-type and mutated forms of the target protein. The development of second-generation Trk inhibitors like Repotrectinib serves as a successful example for this scaffold. mdpi.com
Combination Therapies: Investigating the synergistic effects of pyrazolo[1,5-a]pyridine derivatives with other anticancer agents to prevent or overcome resistance.
Exploring Novel Mechanisms of Action: Identifying compounds that work through different biological pathways to provide alternative treatment options when resistance to first-line therapies develops.
Expanding Therapeutic and Material Science Applications: While the primary focus has been on kinase inhibition for cancer, the unique chemical and photophysical properties of the pyrazolo[1,5-a]pyridine scaffold suggest broader potential. benthamdirect.commdpi.com
Neurodegenerative Diseases and Inflammation: Exploring their activity as antagonists for receptors like the corticotropin-releasing factor 1 (CRF1) receptor for stress-related disorders or as inhibitors of phosphodiesterases (PDEs). benthamdirect.comacs.org
Infectious Diseases: Investigating their potential as antimicrobial, antiviral, or antiparasitic agents. nih.gov
Materials Science: Leveraging their significant photophysical properties to develop novel fluorophores, chemosensors, and dyes for applications in imaging and diagnostics. eurekaselect.commdpi.com
The table below summarizes the key research perspectives and challenges in the field.
| Research Area | Emerging Challenges | Future Directions & Proposed Strategies |
| Synthetic Chemistry | Need for higher efficiency, lower cost, and reduced environmental impact. nih.gov | Develop one-pot syntheses, explore green chemistry methods (e.g., microwave-assisted reactions), and utilize novel catalytic systems for functionalization. nih.govacs.org |
| Medicinal Chemistry | Drug resistance, off-target effects, toxicity, and poor bioavailability. rsc.org | Design next-generation inhibitors active against mutations, perform extensive SAR studies, use computational modeling for rational design, and explore allosteric inhibition. rsc.orgnih.govmdpi.com |
| New Applications | Limited exploration outside of kinase inhibition. | Investigate potential in neuropharmacology (e.g., CRF1 antagonists), anti-inflammatory and infectious diseases. nih.govacs.org |
| Materials Science | Underdeveloped potential of photophysical properties. | Develop novel fluorophores, dyes, and chemosensors for imaging and analytical applications based on the scaffold's fluorescent properties. eurekaselect.commdpi.com |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-Aminopyrazolo[1,5-a]pyridin-2(1H)-one?
- Methodological Answer : The compound is typically synthesized via condensation reactions between 3-aminopyrazole derivatives and carbonyl-containing precursors. For example, reacting ethyl 3-amino-1H-pyrazole-4-carboxylate with formylated enaminones in the presence of KHSO₄ as a catalyst yields pyrazolo[1,5-a]pyrimidine derivatives, which can be structurally analogous to pyridin-2(1H)-ones . Optimization of stoichiometry (e.g., 2 equivalents of KHSO₄) and solvent choice (e.g., α,α,α-trifluorotoluene) is critical for yield improvement .
Q. How is the structure of this compound confirmed experimentally?
- Methodological Answer : Structural confirmation relies on spectral
- ¹H/¹³C NMR : Assign signals for aromatic protons (δ 7.38–8.49 ppm for pyridine/pyrazole rings) and amine groups (δ 6.90 ppm for NH₂) .
- FT-IR : Identify carbonyl (1659–1635 cm⁻¹) and amine (3199–3640 cm⁻¹) stretches .
- Elemental analysis : Validate molecular formulas (e.g., C₁₄H₁₃N₃ for derivatives) .
Q. What biological assays are used to evaluate the therapeutic potential of this compound?
- Methodological Answer : Common assays include:
- Antimicrobial activity : Disk diffusion or microdilution methods against pathogens like Aspergillus niger .
- Enzyme inhibition : DPP-4 inhibition assays using fluorogenic substrates to measure IC₅₀ values .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) to assess anti-proliferative effects .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of this compound derivatives?
- Methodological Answer : Key parameters include:
- Catalyst screening : Compare Brønsted acids (e.g., KHSO₄) vs. Lewis acids (e.g., ZnCl₂) for regioselectivity .
- Solvent polarity : Use polar aprotic solvents (DMF, DMSO) to stabilize intermediates .
- Temperature control : Microwave-assisted synthesis at 200°C reduces reaction time from hours to minutes .
Q. How to resolve contradictions between in vitro potency and in vivo pharmacokinetic (PK) data?
- Methodological Answer : Address solubility and efflux issues by:
- Polar surface area (tPSA) optimization : Replace polar groups (e.g., cyano) with trifluoromethyl to reduce tPSA from 99.3 to 75.5 Ų, lowering P-gp-mediated efflux .
- Prodrug strategies : Introduce ester moieties to enhance bioavailability .
- PK profiling : Measure plasma half-life (e.g., 1q: t₁/₂ = 4.2 h) and tissue distribution in rodent models .
Q. What strategies enable multi-step synthesis of 3,4-disubstituted pyridin-2(1H)-one derivatives?
- Methodological Answer : Utilize parallel synthetic routes:
- C-3 functionalization : Start with 2-chloro-4-fluoronicotinic acid for Suzuki-Miyaura couplings .
- C-4 diversification : Employ Ullmann reactions with aryl iodides .
- Protecting groups : Use tert-butyl carbamate (Boc) to prevent side reactions during heterocycle formation .
Q. How do substituents on the pyridin-2(1H)-one core influence target selectivity (e.g., kinase vs. DPP-4 inhibition)?
- Methodological Answer :
- Electron-withdrawing groups (e.g., -CF₃) enhance kinase inhibition by stabilizing hydrogen bonds with ATP-binding pockets .
- Aryl extensions (e.g., biaryl scaffolds) improve DPP-4 binding affinity (IC₅₀ < 1 μM) via π-π stacking .
- Steric effects : Bulky substituents at C-3 reduce off-target interactions with cytochrome P450 enzymes .
Q. What computational tools are used to predict the bioactivity of novel derivatives?
- Methodological Answer :
- Molecular docking : AutoDock Vina or Schrödinger Suite to model interactions with DPP-4 or eIF4A3 .
- QSAR models : Train datasets with descriptors like logP, tPSA, and H-bond donors to correlate structure with IC₅₀ .
- ADMET prediction : SwissADME or pkCSM to forecast absorption and toxicity .
Key Challenges and Future Directions
- Synthetic scalability : Transition from batch to flow chemistry for gram-scale production .
- Toxicity profiling : Address hepatotoxicity risks via high-content screening (HCS) in zebrafish models .
- Polypharmacology : Explore dual-target inhibitors (e.g., kinase/DPP-4) using fragment-based design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
